Deoxynivalenol 3-O-hemisuccinate
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Overview
Description
Deoxynivalenol 3-O-hemisuccinate is a derivative of deoxynivalenol, a mycotoxin produced by Fusarium speciesIt is known for its toxic effects on animals and humans, causing symptoms like reduced feed consumption, abdominal distress, and emesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxynivalenol 3-O-hemisuccinate is synthesized by conjugating deoxynivalenol with succinic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under mild conditions to avoid degradation of the deoxynivalenol molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Deoxynivalenol 3-O-hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and hydroxylated derivatives of this compound.
Scientific Research Applications
Deoxynivalenol 3-O-hemisuccinate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Employed in studies to understand the biological effects of mycotoxins on cellular processes.
Medicine: Investigated for its potential role in developing therapeutic agents to counteract mycotoxin poisoning.
Industry: Utilized in the development of detection assays for mycotoxin contamination in food products
Mechanism of Action
Deoxynivalenol 3-O-hemisuccinate exerts its effects by inducing ribotoxic stress, which disrupts macromolecule synthesis, cell signaling, differentiation, proliferation, and death. The compound binds to eukaryotic ribosomes, interfering with translation and activating intracellular protein kinases that mediate selective gene expression and apoptosis . This leads to various pathophysiological effects, including altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: The parent compound, known for its toxic effects and widespread occurrence in cereal grains.
3-Acetyl-deoxynivalenol: An acetylated derivative with similar toxic properties.
15-Acetyl-deoxynivalenol: Another acetylated derivative with distinct biological effects.
Nivalenol: A related mycotoxin with similar structural features and toxic effects
Uniqueness
Deoxynivalenol 3-O-hemisuccinate is unique due to its modified structure, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
113507-96-3 |
---|---|
Molecular Formula |
C19H24O9 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C19H24O9/c1-9-5-11-18(7-20,15(25)14(9)24)17(2)6-10(16(28-11)19(17)8-26-19)27-13(23)4-3-12(21)22/h5,10-11,15-16,20,25H,3-4,6-8H2,1-2H3,(H,21,22)/t10-,11-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
WJPZNYMEJSKXHL-ONXFTPPRSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)CCC(=O)O)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)CCC(=O)O)C)CO |
Origin of Product |
United States |
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